

Unveiling the Chemical Architecture and Biological Activity of TA-02: A Technical Guide

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Compound of Interest

Compound Name: TA-02

Cat. No.: B611112

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, biological activity, and associated experimental methodologies for the small molecule inhibitor, **TA-02**. The information is curated for professionals in the fields of chemical biology, pharmacology, and drug development.

Core Compound Details: TA-02

TA-02 is a potent pyridinylimidazole-based inhibitor of p38 mitogen-activated protein kinase (MAPK) with additional inhibitory activity against Casein Kinase 1 delta (CK1 δ), Casein Kinase 1 epsilon (CK1 ϵ), and Transforming Growth Factor-beta Receptor 2 (TGFB β -2). Its chemical and physical properties are summarized below.

| Property | Value | Reference |
|------------------|---|-----------|
| IUPAC Name | 4-(2-(2-fluorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl)pyridine | [1] |
| Chemical Formula | C ₂₀ H ₁₃ F ₂ N ₃ | [1] |
| Molecular Weight | 333.33 g/mol | [2][3][4] |
| CAS Number | 1784751-19-4 | [1][2][5] |
| SMILES | <chem>C1(C=CN=CC=1)C1=C(C2C=CC(F)=CC=2)N=C(C2C(F)=CC=CC=2)N1</chem> | [5] |

Quantitative Biological Activity

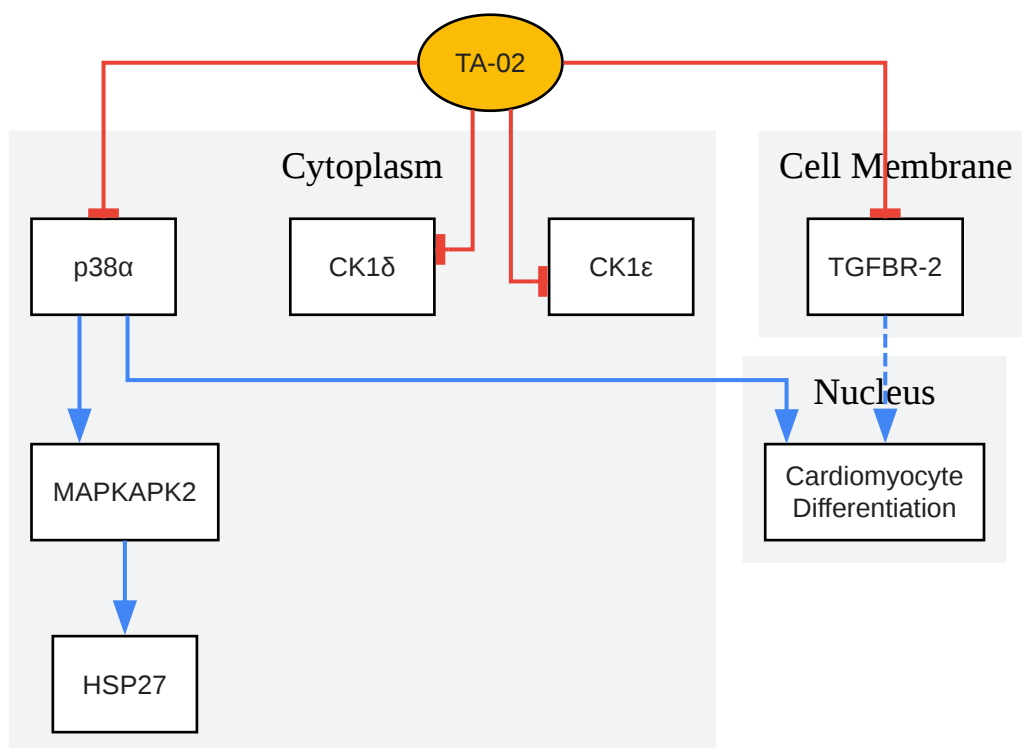
TA-02 exhibits potent, low nanomolar inhibition of its primary kinase targets. The half-maximal inhibitory concentrations (IC₅₀) are detailed in the table below.

| Target Kinase | IC ₅₀ (nM) |
|--------------------------------|-----------------------|
| p38α MAPK | 20 |
| Casein Kinase 1 delta (CK1δ) | 32 |
| Casein Kinase 1 epsilon (CK1ε) | 32 |

Mechanism of Action and Signaling Pathways

TA-02 exerts its biological effects primarily through the inhibition of the p38 MAPK and TGF-β signaling pathways. By blocking the kinase activity of p38α, **TA-02** prevents the phosphorylation of downstream substrates such as MAPK-activated protein kinase 2 (MAPKAPK2) and Heat Shock Protein 27 (HSP27).[3] This inhibition has been shown to play a crucial role in directing the differentiation of human embryonic stem cells towards a cardiomyocyte lineage.

Simultaneously, **TA-02**'s inhibition of TGFBR-2 disrupts the canonical TGF- β signaling cascade. This pathway is integral to numerous cellular processes, including proliferation, differentiation, and apoptosis. The dual-pathway inhibition by **TA-02** presents a unique mechanism for modulating cellular fate and function.



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Figure 1: Simplified signaling pathway illustrating the inhibitory action of **TA-02**.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

The following is a generalized protocol for determining the IC₅₀ values of a kinase inhibitor, such as **TA-02**. Specific details may vary based on the kinase and detection method used.

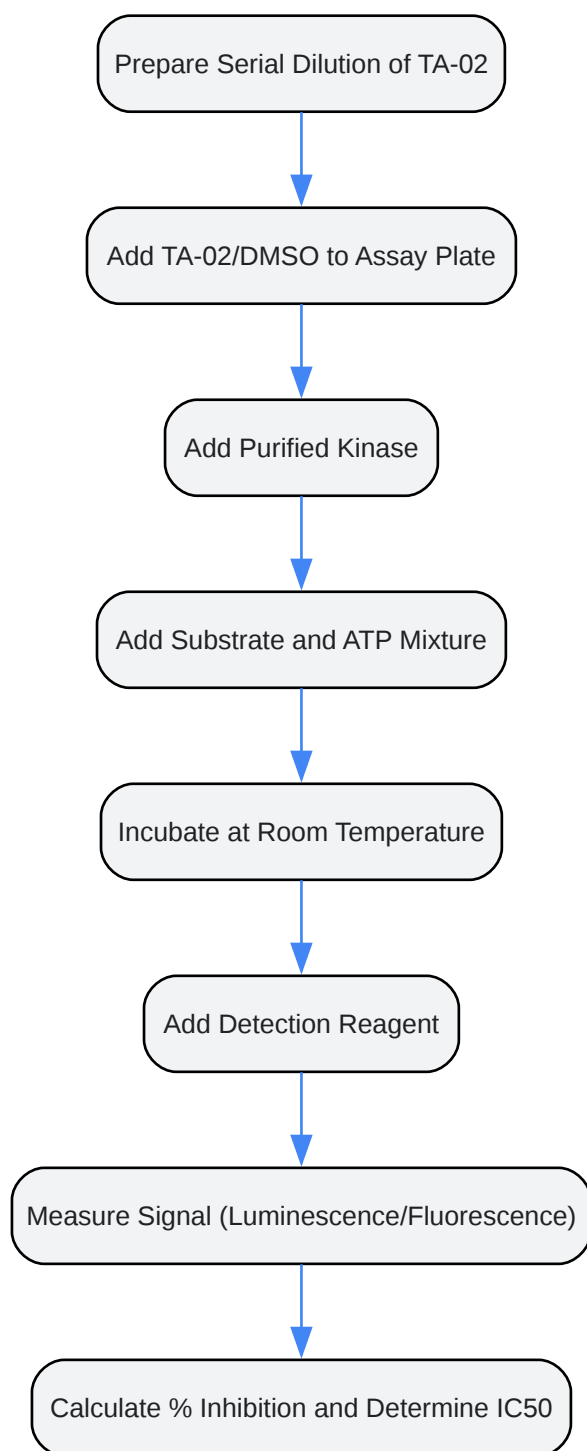
Materials:

- Purified recombinant kinase (p38 α , CK1 δ , or CK1 ϵ)
- Kinase-specific substrate peptide

- ATP (Adenosine triphosphate)
- **TA-02** (or other test inhibitor)
- Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT)
- Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or equivalent)
- 384-well assay plates

Procedure:

- **Compound Preparation:** Prepare a serial dilution of **TA-02** in DMSO, and then dilute further in the kinase assay buffer to the desired final concentrations.
- **Reaction Setup:** In a 384-well plate, add the following components in order:
 - Test inhibitor (**TA-02**) or DMSO vehicle control.
 - Purified kinase enzyme.
 - A mixture of the kinase-specific substrate and ATP.
- **Incubation:** Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
- **Detection:** Add the detection reagent according to the manufacturer's instructions. This reagent typically stops the kinase reaction and initiates a signal-generating step.
- **Signal Measurement:** Measure the luminescence or fluorescence signal using a plate reader.
- **Data Analysis:** Calculate the percentage of kinase inhibition for each **TA-02** concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.



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Figure 2: General workflow for an in vitro kinase inhibition assay.

Cardiomyocyte Differentiation from Human Embryonic Stem Cells (hESCs)

TA-02 has been shown to induce cardiomyocyte differentiation. The following is a generalized protocol based on the use of small molecules to direct differentiation.

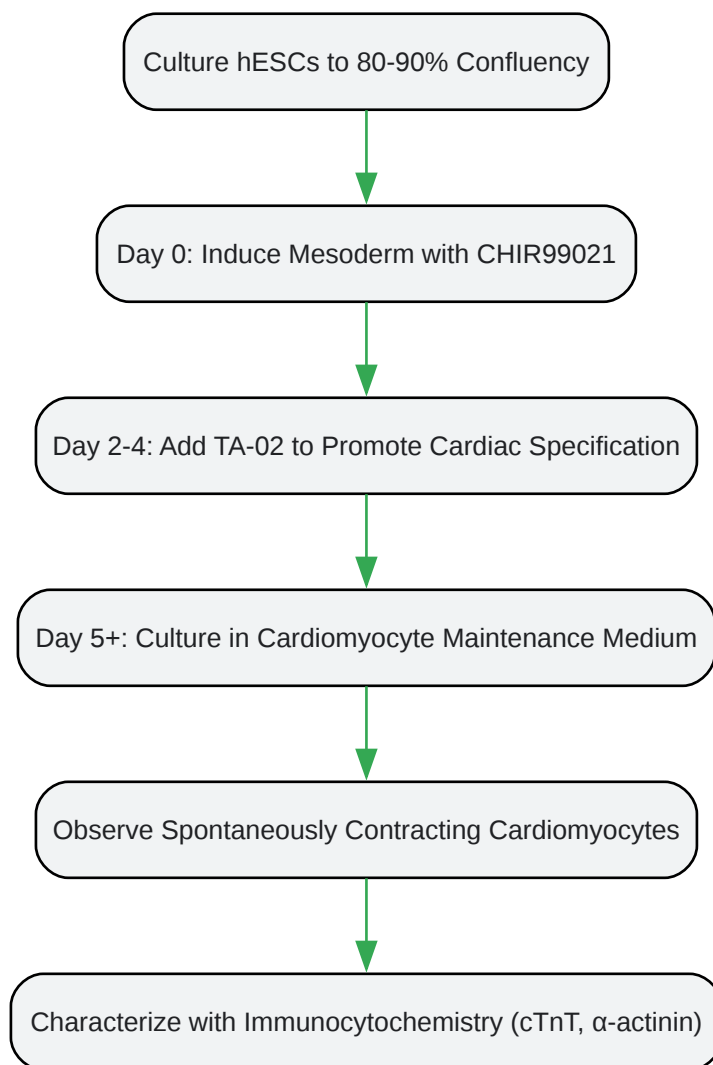
Materials:

- Human embryonic stem cells (hESCs)
- hESC culture medium (e.g., mTeSR™1)
- Matrigel-coated culture plates
- Differentiation induction medium (e.g., RPMI 1640 with B-27 supplement)
- Small molecule for mesoderm induction (e.g., CHIR99021)
- **TA-02**
- Cardiomyocyte maintenance medium

Procedure:

- **hESC Culture:** Culture hESCs on Matrigel-coated plates in mTeSR™1 medium until they reach 80-90% confluency.
- **Mesoderm Induction (Day 0):** Replace the mTeSR™1 medium with differentiation medium containing a GSK3 inhibitor such as CHIR99021 to induce mesoderm formation.
- **Cardiac Progenitor Specification (Day 2-4):** Replace the medium with fresh differentiation medium. At a specific time point within this window (to be optimized), add **TA-02** to the medium to inhibit p38 MAPK and promote cardiac specification.
- **Cardiomyocyte Maturation (Day 5 onwards):** Replace the medium with cardiomyocyte maintenance medium. Spontaneously contracting cardiomyocytes should become visible between days 8 and 12.

- Characterization: Confirm the cardiomyocyte phenotype through immunocytochemistry for cardiac-specific markers such as cardiac troponin T (cTnT) and α -actinin.



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Figure 3: Workflow for directed differentiation of hESCs into cardiomyocytes using **TA-02**.

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References

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